molecular formula C7H10F3NO3S B12846282 2,2,2-Trifluoro-1-(3-methyl-1,1-dioxidothiomorpholino)ethan-1-one

2,2,2-Trifluoro-1-(3-methyl-1,1-dioxidothiomorpholino)ethan-1-one

Cat. No.: B12846282
M. Wt: 245.22 g/mol
InChI Key: GVFYUALPEWESAX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-methyl-1,1-dioxidothiomorpholino)ethan-1-one is a fluorinated organic compound known for its unique chemical properties. It is often used in various chemical reactions and has applications in multiple scientific fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Direct Synthesis: One common method involves the reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent.

    Friedel-Crafts Acylation: Another method involves the reaction of trifluoroacetic anhydride with benzene in the presence of a Lewis acid like aluminum chloride (AlCl3).

    Gas Phase Reaction: A more industrial approach involves the reaction of trifluoromethane gas with benzoyl chloride.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Strong bases like sodium hydroxide (NaOH) or nucleophiles like cyanide (CN^-).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in various chemical reactions. Its trifluoromethyl group enhances its reactivity and stability, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved often include enzyme active sites where the compound can act as an inhibitor or substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(3-methyl-1,1-dioxidothiomorpholino)ethan-1-one is unique due to the presence of both the trifluoromethyl group and the thiomorpholine ring, which confer distinct chemical properties and reactivity patterns compared to other similar compounds.

Properties

Molecular Formula

C7H10F3NO3S

Molecular Weight

245.22 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)ethanone

InChI

InChI=1S/C7H10F3NO3S/c1-5-4-15(13,14)3-2-11(5)6(12)7(8,9)10/h5H,2-4H2,1H3

InChI Key

GVFYUALPEWESAX-UHFFFAOYSA-N

Canonical SMILES

CC1CS(=O)(=O)CCN1C(=O)C(F)(F)F

Origin of Product

United States

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